Home > Products > Building Blocks P6388 > [1,2,4]Triazolo[4,3-a]pyridin-8-amine
[1,2,4]Triazolo[4,3-a]pyridin-8-amine - 31040-11-6

[1,2,4]Triazolo[4,3-a]pyridin-8-amine

Catalog Number: EVT-306951
CAS Number: 31040-11-6
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“[1,2,4]Triazolo[4,3-a]pyridin-8-amine” is a chemical compound with the CAS Number: 1352443-32-3 . It is a hydrochloride salt and appears as a powder . The IUPAC name for this compound is “[1,2,4]triazolo [4,3-a]pyridin-8-amine hydrochloride” and its InChI Code is "1S/C6H6N4.ClH/c7-5-2-1-3-10-4-8-9-6 (5)10;/h1-4H,7H2;1H" .

Synthesis Analysis

The synthesis of amine-functionalized ZIF-8 (ZIF8-A) with 3-amino-1,2,4-triazole (Atz) by postsynthetic modification (PSM) has been demonstrated . Another study describes the synthesis of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, as potential antiviral and antimicrobial agents .

Molecular Structure Analysis

The molecular structure and vibrational spectra of “[1,2,4]Triazolo[4,3-a]pyridin-8-amine” were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .

Chemical Reactions Analysis

A series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[4,3-a]pyridin-8-amine” has a molecular weight of 170.6 . It is a hydrochloride salt and appears as a powder . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .

Synthesis Analysis

Several synthetic strategies have been reported for the preparation of [, , ]Triazolo[4,3-a]pyridin-8-amine derivatives. Common approaches include:

  • Oxidative Cyclization: This method involves the oxidative cyclization of pyridinyl guanidine derivatives using reagents like N-chlorosuccinimide and potassium carbonate. This one-pot reaction can yield both [, , ]Triazolo[1,5-a]pyridin-2-amines and, in some cases, [, , ]Triazolo[4,3-a]pyridin-3-amines [].
  • Multi-step Synthesis: Many derivatives are synthesized through a multi-step process involving the construction of the triazolopyridine core from simpler starting materials. For example, the synthesis of 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines involved a four-step procedure starting from phenylacetonitriles [].
  • N-Alkylation: Mesoionic anhydro-1-alkyl-3-hydroxy-1,2,4-triazolo[4,3-a]pyridinium hydroxide derivatives can be synthesized by selective N-alkylation at the N1-position of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one using a mercuric salt catalyst and the trimethylsilyl derivative of the starting material [].
Molecular Structure Analysis

The molecular structure of [, , ]Triazolo[4,3-a]pyridin-8-amine derivatives has been extensively studied using various techniques, including X-ray crystallography, FTIR, FT-Raman spectroscopy, and computational methods like Density Functional Theory (DFT).

  • Crystal Structures: X-ray crystallographic studies have revealed key structural features of these compounds, including bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of 4-(8-chloro-[1,2,4]triazolo[4,3-α]pyridin-3-yl)phenol demonstrated the presence of intermolecular O–H···Cl and C–H···O hydrogen bonds [].
  • Vibrational Spectroscopy: FTIR and FT-Raman spectroscopy have provided valuable insights into the vibrational modes and functional groups present in these molecules [].
  • Computational Studies: DFT calculations have been employed to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties such as HOMO-LUMO energy gaps []. These calculations help in understanding the reactivity, stability, and optical properties of the compounds.
Chemical Reactions Analysis
  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamide derivatives, which have shown promising biological activities [].
Mechanism of Action

The mechanism of action of [, , ]Triazolo[4,3-a]pyridin-8-amine derivatives is often target-specific and depends on the nature and position of substituents. Some common mechanisms identified for these compounds include:

  • Enzyme Inhibition: Several derivatives have demonstrated potent inhibitory activity against various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) [], bromodomain-containing protein 4 (BRD4) [], and human renin []. The specific interactions with the target enzyme's active site determine their inhibitory potency and selectivity.
  • Receptor Antagonism/Agonism: Certain derivatives act as antagonists or agonists at specific receptors, such as adenosine receptors (A1, A2A, A2B, A3) [, , , , , , ]. Their binding affinity and functional effects on these receptors contribute to their therapeutic potential in various neurological and cardiovascular disorders.
  • Modulation of Signaling Pathways: By interacting with specific proteins or enzymes involved in signaling cascades, these compounds can modulate various cellular processes such as cell proliferation, apoptosis, and inflammation [, ].
Applications
    • Anticancer agents: Targeting specific proteins involved in cancer cell growth and survival [, ].
    • Antidiabetic agents: Inhibiting enzymes involved in glucose metabolism [].
    • Anti-inflammatory agents: Modulating inflammatory pathways [].
    • Antipsychotic agents: Interacting with neurotransmitter receptors in the brain [].
  • Chemical Biology: These compounds can serve as valuable tools for studying biological processes. For example, fluorescently labeled derivatives have been developed for visualizing and tracking biological targets in cells and tissues [].

Future Directions

Future research directions for [, , ]Triazolo[4,3-a]pyridin-8-amine derivatives are promising and include:

Overall, [, , ]Triazolo[4,3-a]pyridin-8-amine derivatives represent a versatile class of compounds with significant potential in various scientific research fields. Further exploration of their synthesis, structure-activity relationships, and biological activities is crucial for advancing their therapeutic applications and developing novel treatments for various diseases.

This section outlines compounds structurally related to [, , ]Triazolo[4,3-a]pyridin-8-amine, as discussed in the provided scientific literature.

4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1,2,4]triazolo[4,3-d][1,4]diazepin-8-amine derivatives

  • Compound Description: This series of compounds represents a novel class of Bromodomain‐containing protein 4 (BRD4) inhibitors. Specifically, compound 15h within this series demonstrated significant BRD4-BD1 inhibitory activity (IC50 = 0.42 μM) and potent antiproliferative effects against MV4-11 leukemia cells (IC50 = 0.51 μM) [].
  • Relevance: These compounds share the core [, , ]triazolo[4,3-a]pyridine scaffold with [, , ]Triazolo[4,3-a]pyridin-8-amine. The presence of additional heterocyclic rings and substituents in these derivatives highlights potential areas for modification and exploration of structure-activity relationships in relation to BRD4 inhibition.

1,2,4-Triazolo[4,3-a]pyridin-3-amine

  • Compound Description: This compound is a triazolopyridine derivative studied for its structural and spectroscopic properties. Researchers investigated its FTIR, FT-Raman, electron absorption, and luminescence spectra, along with its crystal structure, revealing key information about its molecular properties [].
  • Relevance: This compound is an isomer of [, , ]Triazolo[4,3-a]pyridin-8-amine, with the amine group situated at the 3-position of the triazolopyridine core instead of the 8-position. This subtle structural difference highlights the impact of substituent positioning on the compound's overall properties.

2-(3-(1-(4-Chlorophenyl)cyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propan-2-ol (BMS-823778)

  • Compound Description: BMS-823778 is a potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) enzyme inhibitor (IC50 = 2.3 nM). It displays high selectivity over 11β-HSD-2 and demonstrates robust pharmacodynamic effects in preclinical models, making it a potential therapeutic candidate for type 2 diabetes and metabolic syndrome [].
  • Relevance: This compound features a propan-2-ol substituent at the 8-position of the [, , ]triazolo[4,3-a]pyridine core, similar to the amine group in [, , ]Triazolo[4,3-a]pyridin-8-amine. This structural similarity suggests that modifications at the 8-position can significantly impact biological activity and target selectivity.
  • Compound Description: AMG 337 is a potent and selective mesenchymal epithelial transition factor (MET) kinase inhibitor, demonstrating nanomolar potency against MET kinase activity. Its favorable preclinical pharmacokinetic profile and robust in vivo antitumor activity make it a promising candidate for cancer treatment [, ].
  • Relevance: This compound exemplifies the use of the [, , ]triazolo[4,3-a]pyridine scaffold, specifically incorporating a fluorinated pyrazole substituent at the 6-position and a complex naphthyridine moiety at the 3-position. This highlights the versatility of this core structure for developing potent and selective kinase inhibitors.

1,2,4-Triazolo[1,5-a]pyridin-2-amines

  • Compound Description: This class of compounds was unexpectedly synthesized during oxidative cyclization reactions of pyridinyl guanidine derivatives. The reaction, intended to produce triazolo[1,5-a]pyridin-2-amines, also yielded triazolo[4,3-a]pyridin-3-amines as byproducts [].
  • Relevance: While structurally similar to the [, , ]triazolo[4,3-a]pyridine core, the isomeric nature of 1,2,4-Triazolo[1,5-a]pyridin-2-amines highlights the potential for unexpected rearrangements and the importance of carefully characterizing reaction products in synthetic chemistry.

Anhydro-1-alkyl-3-hydroxy-1,2,4-triazolo[4,3-a]pyridinium hydroxide

  • Compound Description: This class of mesoionic compounds was synthesized through selective N-alkylation of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one. This selective alkylation was achieved using a mercury salt catalyst and the trimethylsilyl derivative of the starting material [].
  • Relevance: The synthesis of these mesoionic compounds utilizes 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one as a key starting material, demonstrating the versatility of this core structure in accessing diverse chemical space. This further emphasizes the potential of the [, , ]triazolo[4,3-a]pyridine scaffold as a valuable building block for medicinal chemistry.

N,N'-dimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine (RL142)

  • Compound Description: RL142 is a substituted [, , ]triazolo[4,3-a][1,5]benzodiazepine with reported anti-inflammatory activity []. Crystallographic analysis revealed a boat conformation for the diazepine ring and provided insights into its molecular geometry and potential interactions with biological targets [].
  • Relevance: This compound exemplifies the fusion of the [, , ]triazolo[4,3-a]pyridine moiety with a benzodiazepine ring system, demonstrating a strategy for expanding the structural complexity and potential biological activities of [, , ]Triazolo[4,3-a]pyridin-8-amine derivatives.

4-(8-chloro-[1,2,4]triazolo[4,3-α]pyridin-3-yl)phenol

  • Compound Description: This compound is a chlorinated triazolopyridine derivative characterized by X-ray crystal structural analysis. The study revealed the presence of intermolecular O-H⋯Cl and C-H⋯O hydrogen bonds that contribute to the compound's solid-state stability [].
  • Relevance: This compound highlights the impact of halogenation, specifically chlorination, on the [, , ]triazolo[4,3-a]pyridine core. Introducing halogens can modulate electronic properties, lipophilicity, and potentially influence interactions with biological targets compared to [, , ]Triazolo[4,3-a]pyridin-8-amine.
  • Compound Description: This class of compounds, synthesized and evaluated for anticonvulsant activity, features a pyrazine ring fused to the triazole moiety. Notably, the 3-(2-fluorobenzyl)-8-(methylamino) and 3-(2,6-difluorobenzyl)-8-(methylamino) derivatives exhibited potent anticonvulsant activity in rats [].
  • Relevance: These compounds, considered bioisosteres of purines, share structural similarities with [, , ]Triazolo[4,3-a]pyridin-8-amine, particularly in the triazolopyrazine core. The successful development of these derivatives as anticonvulsants highlights the potential of exploring similar modifications and ring systems for novel therapeutic applications.
  • Compound Description: This series of compounds was designed as potential antimalarial agents. Researchers employed virtual screening, molecular docking studies targeting falcipain-2, and in vitro evaluation against Plasmodium falciparum. Among the synthesized derivatives, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exhibited promising antimalarial activity [].
  • Relevance: The incorporation of a sulfonamide moiety into the [, , ]triazolo[4,3-a]pyridine scaffold, as seen in this series, highlights a key structural modification that confers antimalarial activity. This finding suggests the potential of exploring sulfonamide derivatives of [, , ]Triazolo[4,3-a]pyridin-8-amine for antimalarial drug discovery.

4-Amino[1,2,4]triazolo[4,3-a]quinoxalines

  • Compound Description: This series encompasses a class of potent adenosine receptor antagonists, with potential as rapid-onset antidepressants. These compounds exhibit high affinity for both A1 and A2 adenosine receptors, with structure-activity relationship studies revealing key substituents that influence receptor selectivity [].
  • Relevance: These compounds share the triazole ring system with [, , ]Triazolo[4,3-a]pyridin-8-amine, but incorporate a quinoxaline moiety. This structural variation emphasizes the adaptability of the triazole core for targeting adenosine receptors, a promising therapeutic target for depression and other neurological disorders.

7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines

  • Compound Description: This series of compounds, featuring a pyridazine ring fused to the triazole, was synthesized through a multi-step process involving selective substitution and cyclization reactions. The study focused on optimizing reaction conditions to achieve high yields of the desired 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazine derivative [].
  • Relevance: While structurally distinct from [, , ]Triazolo[4,3-a]pyridin-8-amine, the shared triazole ring system and presence of a fused heterocycle highlight the diversity of chemical space accessible through modifications of the triazole core. Understanding the structure-activity relationships within this series could provide insights into designing novel bioactive molecules.
  • Compound Description: This series focuses on human renin inhibitors, combining a 2-(8-propyl-6-pyridin-3-yl-1,2,4-triazolo[4,3-a]pyrazin-3-yl)-3-pyridin-3-ylpropionic acid moiety with a hydroxyethylene isostere. Compound 7d exhibited potent inhibitory activity against human renin (IC50 = 0.2 nM) and demonstrated significant blood pressure reduction in preclinical models [].
  • Relevance: These compounds incorporate the [, , ]triazolo[4,3-a]pyrazine core, structurally related to [, , ]Triazolo[4,3-a]pyridin-8-amine. The successful incorporation of a hydroxyethylene isostere to target renin highlights a valuable strategy for designing peptidomimetic inhibitors.

6,8-disubstituted triazolo[4,3-b]piridazines

  • Compound Description: This series explores selective inhibitors of tankyrases (TNKSs), enzymes involved in various cellular processes. Compound 12, a 6,8-disubstituted triazolo[4,3-b]piridazine derivative, displayed low nanomolar potency against TNKSs and acted as an NAD isostere, as confirmed by crystallographic analysis [].
  • Relevance: Although structurally distinct from [, , ]Triazolo[4,3-a]pyridin-8-amine, these compounds share the triazole ring system and demonstrate its versatility for developing selective enzyme inhibitors. The identification of potent TNKSs inhibitors within this series underscores the potential of exploring triazole-containing scaffolds for targeting challenging therapeutic targets.

2H‐1,2,3‐Triazolo[4,5-c][1,2,4]triazolo[4,3‐a]‐pyridines

  • Compound Description: This series involves the synthesis of a fused triazole-triazole-pyridine system. The synthetic route involved a Curtius rearrangement and thermal cyclization to construct the desired heterocyclic framework [].
  • Relevance: These compounds highlight a distinct class of fused triazoles built upon the [, , ]triazolo[4,3-a]pyridine core. While not directly explored for biological activity in the provided research, their synthesis expands the chemical diversity accessible from the [, , ]triazolo[4,3-a]pyridine scaffold, potentially leading to novel compounds with unique properties.
  • Compound Description: This series of compounds was synthesized and investigated for their potential as pharmacological agents, particularly in regulating lipid metabolism and influencing lipoprotein levels, purine metabolism, and tissue glucose sensitivity [].
  • Relevance: These compounds share the core triazolopyrazine structure with [, , ]Triazolo[4,3-a]pyridin-8-amine, highlighting the structural diversity achievable through variations in the substituents and the length of the alkylcarboxylic acid chain. Their exploration as potential therapeutic agents emphasizes the potential of triazolo-containing compounds for various biological targets.

8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine

  • Compound Description: This compound, a pyrazolotriazolopyrimidine derivative, was characterized by X-ray crystallography to determine its crystal structure and hydrogen bonding patterns [].
  • Relevance: While structurally distinct from [, , ]Triazolo[4,3-a]pyridin-8-amine, this compound shares the triazole ring system and exemplifies the fusion of multiple heterocycles. Exploring the impact of these structural modifications on physicochemical properties and biological activity could provide valuable insights for drug design.

8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine derivatives

  • Compound Description: This series includes MAK683 (N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine), a potent and orally bioavailable embryonic ectoderm development (EED) inhibitor under development for cancer treatment. Preclinical studies highlighted its favorable pharmacokinetic profile and extensive metabolism across various species [].
  • Relevance: MAK683 shares the core triazolopyrimidine structure with [, , ]Triazolo[4,3-a]pyridin-8-amine. Its successful development as a clinical candidate underscores the potential of exploring similar triazole-containing scaffolds for therapeutic applications.
  • Compound Description: These series of compounds were synthesized and evaluated for their inhibitory activity on platelet-activating factor (PAF)-induced platelet aggregation. Several derivatives exhibited significant inhibitory activity, particularly those containing a 4-(ethoxycarbonyl)-1-piperazinyl substituent [].
  • Relevance: These compounds, specifically the 4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amines, share the triazolobenzodiazepine core with the previously discussed RL142, further demonstrating the potential of this structural motif for developing bioactive molecules. Their activity as PAF inhibitors highlights the diverse pharmacological applications of [, , ]triazolo[4,3-a]pyridine-based structures.

Water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

  • Compound Description: This series focuses on addressing the low water solubility often associated with pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, a scaffold of interest for adenosine receptor antagonists. Researchers introduced a salifiable 1-(substituted)piperidin-4-yl ring to improve water solubility at physiological pH. The hydrochloride salt of the 1-(cyclohexylmethyl)piperidin-4-yl derivative exhibited potent human A3 adenosine receptor antagonism (Ki = 9.7 nM) and good water solubility [].
  • Relevance: These compounds, while structurally distinct from [, , ]Triazolo[4,3-a]pyridin-8-amine, share the triazole ring system and emphasize the challenges of optimizing physicochemical properties in drug design.

[8-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-[3-(4-methyl-piperazine-1yl)-phenyl]-amine

  • Compound Description: This specific compound is patented for its potential in treating chronic autoimmune diseases, particularly multiple sclerosis. [].
  • Relevance: This compound shares the [, , ]triazolo[1,5-a]pyridine core structure with [, , ]Triazolo[4,3-a]pyridin-8-amine, highlighting the importance of this scaffold in medicinal chemistry and its potential for treating various disease states.

Pyrimido[5,4-d]-1,2,3-triazine derivatives

  • Compound Description: This series encompasses various tricyclic and tetracyclic compounds incorporating the pyrimido[5,4-d]-1,2,3-triazine system. The study focused on synthesizing these novel heterocyclic systems through reactions with nitrous acid and exploring their reactivity [].
  • Relevance: These compounds, while structurally distinct from [, , ]Triazolo[4,3-a]pyridin-8-amine, emphasize the broader context of triazole-containing heterocycles and their diverse applications in synthetic chemistry. The exploration of pyrimido[5,4-d]-1,2,3-triazine derivatives highlights the vast chemical space and potential for discovering new bioactive compounds.

Thieno[3,4-d]pyrimidine derivatives

  • Compound Description: This series focuses on thieno[3,4-d]pyrimidine derivatives synthesized as part of a broader study exploring thienoanellated heterocycles. The research involved reacting 5-amino-(2-methyl)thieno[3,4-d]pyrimidin-4(3H)-one with various reagents to generate diverse isolated and fused thieno[d]pyrimidine derivatives [].
  • Relevance: While structurally distinct from [, , ]Triazolo[4,3-a]pyridin-8-amine, these thieno[3,4-d]pyrimidine derivatives highlight the broader exploration of heterocyclic systems containing a triazole ring. Understanding the reactivity and properties of these compounds can contribute to the development of novel triazole-based compounds with potential biological activities.
  • Compound Description: This series was synthesized and evaluated for potential antineurotic activity, particularly for treating male reproductive and erectile dysfunction. The research involved synthesizing a series of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides and using computational tools like PASS and GUSAR to predict their biological activity and acute toxicity [].

Fluoroquinolone Analogues

  • Compound Description: This series involves the synthesis of new fluoroquinolone analogs as potential antimicrobial agents. The synthesis utilized both conventional and microwave irradiation techniques to achieve efficient preparation of the desired compounds [].
  • Relevance: While not directly related to [, , ]Triazolo[4,3-a]pyridin-8-amine, this research emphasizes the importance of exploring diverse heterocyclic systems for their biological activities.
  • Compound Description: This research focuses on crystalline forms of c-Met inhibitors, specifically a compound with a ((4-8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one structure. The study explored various crystalline free base and acidic salt forms to identify optimal forms for pharmaceutical development [].
  • Relevance: This research highlights the importance of solid-state properties in drug development and demonstrates the significance of exploring different crystalline forms to optimize drug properties. While not directly discussing biological activity, the presence of the [, , ]triazolo[4,3-a]pyridine core reinforces its relevance as a building block for kinase inhibitors, including c-Met inhibitors.

Safirinium N-Hydroxysuccinimide Esters

  • Compound Description: This series introduces novel fluorescent N-hydroxysuccinimide esters of dihydro-[1,2,4]triazolo[4,3-a]pyridin-2-ium carboxylates, known as Safirinium P dyes. These compounds are designed for derivatizing peptides to enhance their detection in mass spectrometry and for fluorescent labeling of bacterial cells [, ].
  • Relevance: These compounds demonstrate the versatility of the [, , ]triazolo[4,3-a]pyridine scaffold for developing tools for chemical biology and analytical chemistry. Their application in mass spectrometry and fluorescent labeling highlights the potential of this core structure for developing probes and labels for studying biological systems.

Triazolam Analogues

  • Compound Description: This research investigates 8-substituted triazolam analogs aiming to develop anxiolytic drugs with selectivity for specific GABAA receptor subtypes. Two compounds, XLi-JY-DMH and SH-TRI-108, were evaluated for their in vitro and in vivo pharmacological properties, revealing differences in potency and selectivity compared to triazolam. Molecular docking studies provided insights into their binding interactions with the GABAA receptor [].
  • Relevance: While not directly containing the [, , ]triazolo[4,3-a]pyridine core, these triazolam analogs share the triazole ring system and demonstrate its relevance in targeting the central nervous system. This highlights the potential of exploring triazole-containing compounds for various neurological disorders.

This list represents a comprehensive overview of structurally related compounds to [, , ]Triazolo[4,3-a]pyridin-8-amine discussed in the provided papers. These examples demonstrate the versatility of this core structure and its modifications for developing diverse chemical entities with a broad range of biological activities.

Properties

CAS Number

31040-11-6

Product Name

[1,2,4]Triazolo[4,3-a]pyridin-8-amine

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-8-amine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H,7H2

InChI Key

VIEMYQNTSLRXDJ-UHFFFAOYSA-N

SMILES

C1=CN2C=NN=C2C(=C1)N

Canonical SMILES

C1=CN2C=NN=C2C(=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.